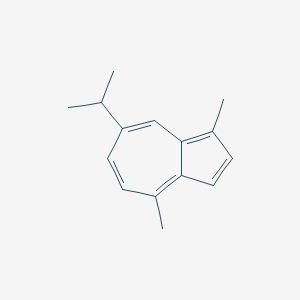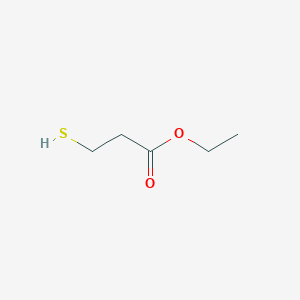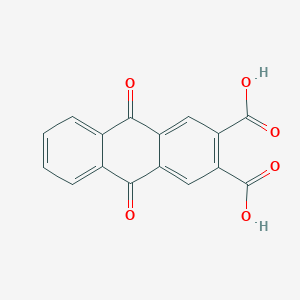
蒽醌-2,3-二甲酸
描述
Anthraquinone-2,3-dicarboxylic acid is a derivative of anthraquinone, which is a well-known compound with a polycyclic aromatic structure that includes two ketone functionalities. While the provided papers do not directly discuss anthraquinone-2,3-dicarboxylic acid, they do provide insights into similar compounds, such as anthraquinone-2-carboxylic acid (AQ-2-COOH) and other anthraquinone derivatives, which can be used to infer properties and behaviors of the 2,3-dicarboxylic acid variant.
Synthesis Analysis
The synthesis of anthraquinone derivatives can be achieved through various methods. For instance, electrocarboxylation has been proposed as a synthetic route for producing anthraquinone carboxylic acids, as demonstrated in the production of 9,10-anthraquinone-2-ethanoic acid (AQEA) from halogenated anthraquinones . This method involves the use of an electrolyte and a sacrificial anode in a suitable solvent, such as N,N-dimethylformamide (DMF). The selectivity of this process for AQEA was found to range from 32 to 40%, depending on the halogenated precursor used.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives can be complex and varies depending on the substitution pattern on the anthraquinone core. Single-crystal analyses of transition metal complexes based on anthraquinone dicarboxylate ligands have revealed one-dimensional chains and three-dimensional structures formed through hydrogen bonding . These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of anthraquinone derivatives.
Chemical Reactions Analysis
Anthraquinone derivatives can participate in various chemical reactions, including coordination with transition metals to form complexes with interesting properties, such as photocatalytic activity . These complexes can catalyze visible-light-driven air-oxidation reactions under mild conditions, demonstrating the reactivity of anthraquinone carboxylates in the presence of light and transition metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthraquinone derivatives can be studied using various spectroscopic and surface analysis techniques. For example, the adsorption state of AQ-2-COOH on alumina surfaces was characterized using inelastic electron tunneling spectroscopy, infrared reflection absorption spectroscopy, X-ray photoelectron spectroscopy, and atomic force microscopy . These studies revealed that AQ-2-COOH can be adsorbed as a uniform film of anions or as micron-sized particles of neutral molecules, depending on the concentration of the solution from which it is deposited. Such analyses provide insights into the surface interactions and adsorption behaviors of anthraquinone carboxylic acids.
科学研究应用
在药物化学中的应用
蒽醌类化合物,包括蒽醌-2,3-二甲酸,因其在药物化学中的广泛应用而受到认可。它们历史上因其抗菌、抗炎和泻下特性而被使用。在现代治疗背景下,蒽醌类化合物正被探索其在治疗便秘、关节炎、多发性硬化症和癌症等疾病中的潜力。然而,蒽醌类化合物的安全性,特别是在泻药中,由于对其结构中醌部分的担忧,一直是重新评估的主题 (Malik & Müller, 2016)。
配位化学及其应用
蒽醌在配位化学中的广泛应用是由其重要的物理和生物特性驱动的。蒽醌衍生物已被整合到各个研究领域,包括自组装体系、配位聚合物、金属有机骨架及其与 d 和 f 区金属离子的相互作用。这些化合物还应用于生物和化学传感学科,利用其独特的电子和氧化还原特性 (Langdon-Jones & Pope, 2014)。
抗炎和抗伤害感受活性
蒽醌-2-甲酸在各种实验模型中显示出显着的抗炎和抗伤害感受活性。它在改善胃炎、水肿和腹痛症状方面有效,且没有表现出毒性作用。该化合物抑制炎性基因的表达并抑制核因子-κB (NF-κB) 和激活蛋白-1 (AP-1) 通路的激活,表明其作为管理炎症和疼痛的有效成分的潜力 (Park 等人,2016)。
储能应用
在探索蒽醌衍生物在储能中的用途时,研究人员研究了它们作为水系氧化还原液流电池中电解质候选物的潜力。这些化合物的可调化学性质和快速的氧化还原动力学使其适用于大规模储能应用 (Gerhardt 等人,2016)。
抗菌活性
某些蒽醌衍生物对病原菌如枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和伤寒沙门氏菌表现出抗菌活性。这些发现突出了蒽醌类化合物在开发新型抗菌剂方面的潜力 (Nurbayti 等人,2022)。
抗癌研究
蒽醌衍生物因其抗癌特性而受到研究。例如,1,3-二羟基-9,10-蒽醌-2-甲酸 (DHAQC) 等合成衍生物已对癌细胞表现出细胞毒性作用,包括诱导乳腺癌细胞系中的细胞周期停滞和凋亡。此类研究提供了蒽醌类化合物作为化疗剂的潜力的见解 (Yeap 等人,2015)。
安全和危害
未来方向
属性
IUPAC Name |
9,10-dioxoanthracene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVQIKBLXBIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394930 | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthraquinone-2,3-dicarboxylic Acid | |
CAS RN |
27485-15-0 | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



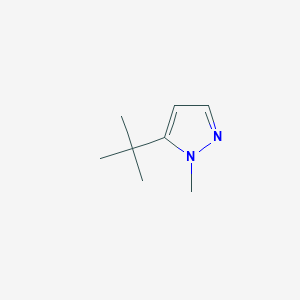
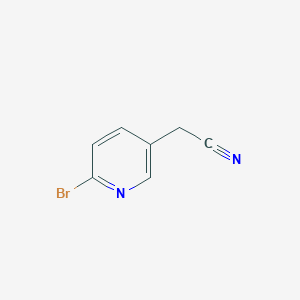
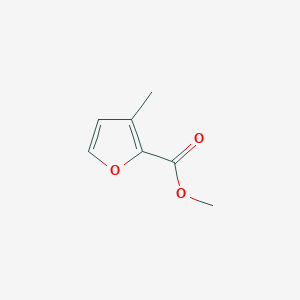
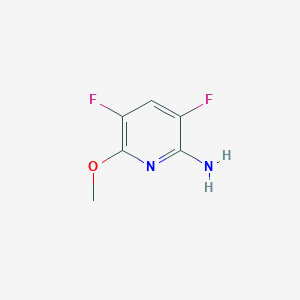
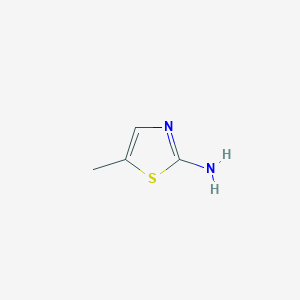
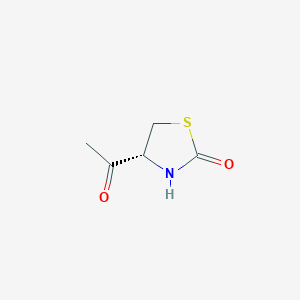
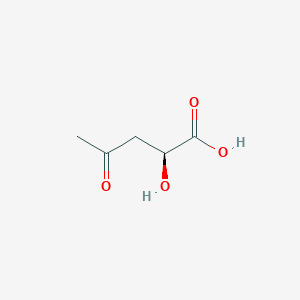
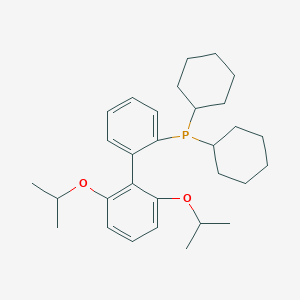
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
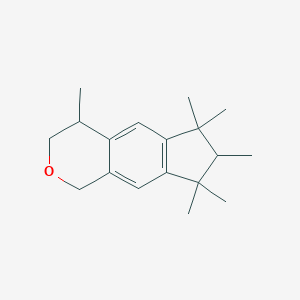
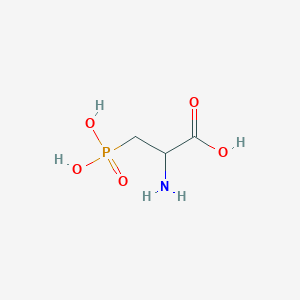
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
